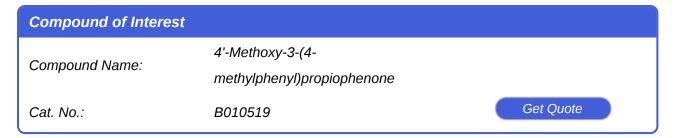


Application Notes and Protocols for the Friedel-Crafts Acylation of Substituted Aromatics

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is of paramount importance in the pharmaceutical and chemical industries for the synthesis of aromatic ketones, which are valuable intermediates in the production of fragrances, dyes, and pharmaceuticals.[1] The reaction typically involves the treatment of an aromatic compound with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a Lewis acid catalyst.[2][3] A key advantage of Friedel-Crafts acylation over its alkylation counterpart is the deactivation of the product towards further substitution, thus preventing polyacylation.[2][3] Additionally, the acylium ion intermediate is resonance-stabilized and does not undergo rearrangement, leading to predictable product formation.[3][4]

These application notes provide detailed experimental protocols for the Friedel-Crafts acylation of various substituted aromatic compounds, including activated and deactivated systems. The accompanying data and visualizations are intended to serve as a comprehensive resource for researchers in organic synthesis and drug development.

General Mechanism of Friedel-Crafts Acylation





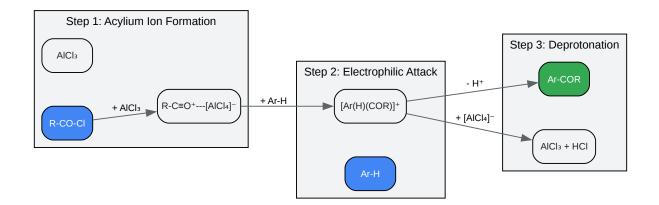


The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:

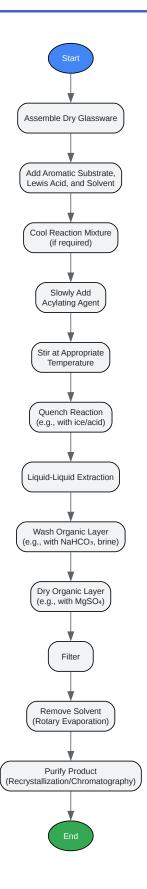
- Formation of the Acylium Ion: The Lewis acid catalyst, commonly aluminum chloride (AlCl₃), activates the acylating agent (e.g., an acyl chloride) to generate a highly electrophilic acylium ion.[3][4][5] This ion is stabilized by resonance.
- Electrophilic Attack: The π -electron system of the aromatic ring acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate known as an arenium ion or σ -complex.[3][6]
- Deprotonation: A weak base, typically the Lewis acid-halide complex (e.g., [AlCl4]⁻), removes a proton from the carbon bearing the newly attached acyl group.[4][5] This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst.[5]

The overall transformation results in the substitution of a hydrogen atom on the aromatic ring with an acyl group.

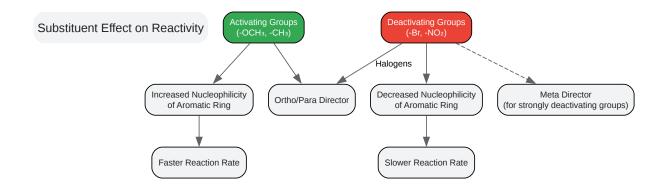












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